1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid, commonly associated with the compound Vildagliptin, is a synthetic molecule primarily utilized in the field of endocrinology as a dipeptidyl-peptidase IV inhibitor. This compound is recognized for its effectiveness in managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels.
Vildagliptin was developed by Novartis and has been extensively studied for its pharmacological properties. It is marketed under various brand names and is available in multiple formulations for clinical use.
This compound falls under the category of dipeptidyl-peptidase IV inhibitors, which are a class of oral antihyperglycemic agents. Its unique structure includes an adamantyl group, a pyrrolidine ring, and various functional groups that contribute to its biological activity.
The synthesis of 1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.
The molecular formula for 1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid is , with a molecular weight of approximately 322.4 g/mol. The structural representation includes:
In biological systems, 1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid undergoes enzymatic hydrolysis to yield active metabolites. Key reactions include:
The kinetics of these reactions are influenced by factors such as pH, temperature, and enzyme concentration.
The primary mechanism of action involves competitive inhibition of Dipeptidyl Peptidase IV. By inhibiting this enzyme:
Clinical studies have shown that Vildagliptin effectively lowers hemoglobin A1c levels in patients with type 2 diabetes.
The compound appears as a white to off-white solid with a melting point that varies based on purity and formulation.
Key chemical properties include:
Relevant data indicate that the compound maintains integrity under physiological conditions essential for therapeutic efficacy.
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1